AChE Inhibition Activity
Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate exhibits measurable inhibition of recombinant Anopheles gambiae (African malaria mosquito) wild-type acetylcholinesterase (AChE) with an IC₅₀ of 142 nM after 10-minute incubation in the Ellman assay [1]. At the 60-minute time point, the IC₅₀ value shifts to 285 nM [1]. For comparative context, the same compound scaffold tested against Drosophila melanogaster nicotinic acetylcholine receptor (nAChR) shows an IC₅₀ of 154 nM in a [³H]IMI displacement assay [2]. While direct head-to-head comparison with the non-chlorinated analog ethyl 2-(1H-imidazol-1-yl)acetate is not available in the published literature, the presence of AChE inhibitory activity at sub-micromolar concentrations provides a quantifiable baseline for this compound class that can inform structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Acetylcholinesterase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 142 nM (10 min); IC₅₀ = 285 nM (60 min) |
| Comparator Or Baseline | Drosophila nAChR binding IC₅₀ = 154 nM (cross-target baseline) |
| Quantified Difference | Comparable nanomolar range activity across AChE and nAChR targets |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay; 10 min and 60 min incubation |
Why This Matters
Provides quantitative IC₅₀ data for acetylcholinesterase inhibition, establishing a measurable biological activity profile for SAR optimization in insecticide or neurological disorder research.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548). Acetylcholinesterase inhibition data for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate. Accessed April 2026. View Source
- [2] BindingDB. BDBM50487982 (CHEMBL2269820). Nicotinic acetylcholine receptor binding data. Accessed April 2026. View Source
